Chemical structure and properties of tert-butyl 5-chloro-3-methyl-1H-indole-1-carboxylate
Chemical structure and properties of tert-butyl 5-chloro-3-methyl-1H-indole-1-carboxylate
Comprehensive Technical Guide: Chemical Structure, Properties, and Applications of tert-Butyl 5-chloro-3-methyl-1H-indole-1-carboxylate
Executive Summary
In modern medicinal chemistry and drug discovery, the indole scaffold remains one of the most privileged and versatile pharmacophores. Specifically, tert-butyl 5-chloro-3-methyl-1H-indole-1-carboxylate (CAS: 168143-72-4) serves as a highly specialized, synthetically protected building block[1]. By strategically combining a metabolic-blocking halogen, a conformationally restricting methyl group, and an electron-withdrawing protecting group, this compound provides researchers with a robust intermediate for synthesizing complex, biologically active molecules, including advanced kinase inhibitors[2].
Physicochemical Profiling and Structural Elucidation
To effectively utilize this compound in synthetic workflows, one must understand the causality behind its structural design. Every functional group on this molecule serves a distinct chemical and pharmacokinetic purpose.
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The "Magic Methyl" Effect (C3 Position): The installation of a methyl group at the C3 position restricts the conformational flexibility of the indole core. In drug design, this reduces the entropic penalty upon binding to target kinase pockets, often leading to a logarithmic increase in pharmacological potency—a phenomenon widely documented in the nucleomethylation of heteroaromatics[3].
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Halogenation (C5 Position): The chlorine atom serves a dual purpose. First, it increases the overall lipophilicity of the molecule, enhancing cellular membrane permeability. Second, the C5 position of the indole ring is a notorious "soft spot" for cytochrome P450-mediated oxidative metabolism. Blocking this site with a stable chlorine atom significantly increases the compound's in vivo half-life[2].
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N-Boc Protection (N1 Position): The tert-butoxycarbonyl (Boc) group is not merely a passive protecting shield. Its strong electron-withdrawing nature pulls electron density away from the indole π-system, deactivating the normally nucleophilic C2 and C3 positions. This prevents unwanted electrophilic aromatic substitution during subsequent synthetic steps and allows for regioselective C2-lithiation via Directed ortho Metalation (DoM)[4].
Quantitative Data Summary
The following table summarizes the foundational physicochemical properties of the compound, critical for predicting solubility, reactivity, and chromatographic behavior[1].
| Property | Value |
| Chemical Name | tert-Butyl 5-chloro-3-methyl-1H-indole-1-carboxylate |
| CAS Registry Number | 168143-72-4 |
| Molecular Formula | C₁₄H₁₆ClNO₂ |
| Molecular Weight | 265.74 g/mol |
| Topological Polar Surface Area (TPSA) | 31.23 Ų |
| LogP (Lipophilicity) | ~4.38 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 2 |
Synthetic Methodologies and Experimental Protocols
The synthesis of tert-butyl 5-chloro-3-methyl-1H-indole-1-carboxylate typically begins with the Fischer indole synthesis of 5-chloro-3-methyl-1H-indole[2], followed by regioselective N-Boc protection.
Protocol: Regioselective N-Boc Protection via Nucleophilic Catalysis
As a self-validating system, this protocol incorporates in-process controls and explains the mechanistic causality behind each reagent choice[4].
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Materials: 5-Chloro-3-methyl-1H-indole (1.0 equiv), Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv), 4-Dimethylaminopyridine (DMAP, 0.1 equiv), Anhydrous Acetonitrile (CH₃CN).
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Step 1: Solvation. Dissolve 5-chloro-3-methyl-1H-indole in anhydrous CH₃CN under an inert nitrogen atmosphere.
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Causality: Acetonitrile is a polar aprotic solvent that stabilizes the highly polar N-tert-butoxycarbonylpyridinium intermediate without reacting with the electrophile.
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Step 2: Catalyst Addition. Add DMAP (0.1 equiv) to the stirring solution at room temperature.
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Causality: DMAP acts as a nucleophilic catalyst. It attacks Boc₂O to form a highly reactive intermediate, overcoming the poor natural nucleophilicity of the indole nitrogen[4].
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Step 3: Electrophile Introduction. Slowly add Boc₂O (1.2 equiv) dropwise.
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Causality: Dropwise addition prevents thermal runaway from the exothermic evolution of CO₂ gas and minimizes the formation of symmetrical anhydrides.
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Step 4: In-Process Monitoring (Self-Validation). Stir the reaction at room temperature for 2–12 hours. Monitor via Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system.
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Validation: The starting material (indole N-H) will show a lower Rf value and stain positively with p-anisaldehyde. The fully protected product will migrate higher (higher Rf) due to the complete loss of hydrogen-bonding capability[2].
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Step 5: Quenching & Workup. Concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1 N HCl, water, and brine.
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Causality: The 1 N HCl wash is critical. It protonates the DMAP catalyst, forcing it into the aqueous layer and ensuring the high purity of the organic product[4].
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Step 6: Isolation. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the target compound.
Synthetic workflow for the preparation and downstream functionalization of the title compound.
Applications in Drug Discovery and Medicinal Chemistry
Once functionalized and deprotected, derivatives of the 5-chloro-3-methylindole scaffold are highly prized in oncology. Recent structure-activity relationship (SAR) studies have demonstrated their profound efficacy as potent EGFR/CDK2 dual inhibitors[5].
By simultaneously blocking the Epidermal Growth Factor Receptor (EGFR) kinase domain and Cyclin-Dependent Kinase 2 (CDK2), these compounds effectively arrest the cell cycle at the G2/M phase. This dual-inhibition mechanism cuts off critical downstream survival signaling (such as the PI3K/AKT and MAPK pathways), ultimately inducing apoptosis in highly proliferative cancer cell lines[5]. tert-Butyl 5-chloro-3-methyl-1H-indole-1-carboxylate serves as the foundational chemical architecture upon which these complex, life-saving carboxamide derivatives are built.
Pharmacological mechanism of 5-chloro-3-methylindole derivatives in targeted cancer therapy.
References
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ChemScene. "Tert-butyl 5-chloro-3-methyl-1H-indole-1-carboxylate - General Information and Computational Chemistry Data." 1
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BenchChem. "An In-depth Technical Guide to the Chemical Properties of 5-chloro-3-ethyl-2-methyl-1H-indole."2
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MDPI (Molecules). "Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors." 5
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Royal Society of Chemistry (Chemical Science). "Palladium-catalyzed nucleomethylation of alkynes for synthesis of methylated heteroaromatic compounds." 3
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American Chemical Society (The Journal of Organic Chemistry). "Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides." 4
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium-catalyzed nucleomethylation of alkynes for synthesis of methylated heteroaromatic compounds - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03294E [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors | MDPI [mdpi.com]
